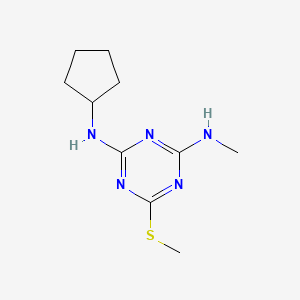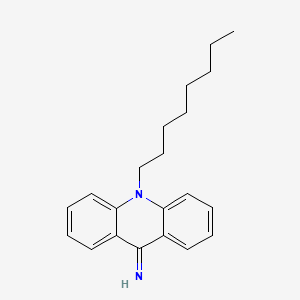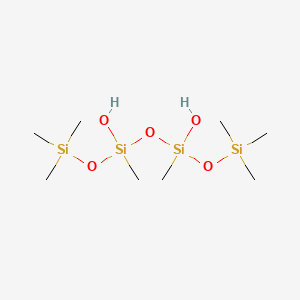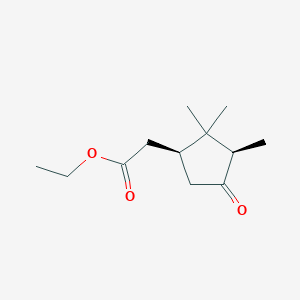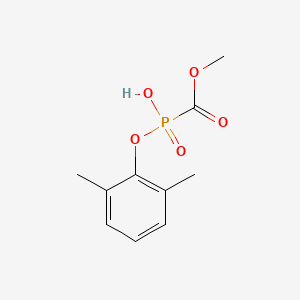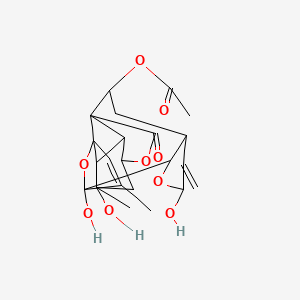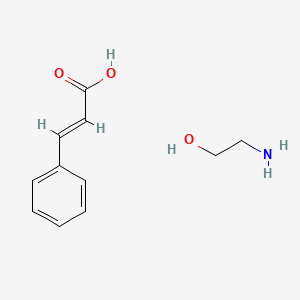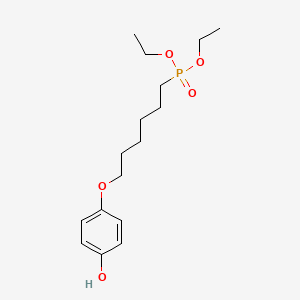
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to a hexyl chain substituted with a hydroxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester typically involves the esterification of phosphonic acid derivatives with appropriate alcohols. One common method involves the reaction of 6-(4-hydroxyphenoxy)hexanol with diethyl phosphite under acidic conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phosphonic acid group can mimic phosphate groups, interfering with phosphorylation processes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, dimethyl ester
- Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, dibutyl ester
- Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diphenyl ester
Uniqueness
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester is unique due to its specific ester groups, which influence its solubility, reactivity, and biological activity. The diethyl ester groups provide a balance between hydrophilicity and lipophilicity, making it suitable for various applications in different environments.
Properties
CAS No. |
89210-98-0 |
|---|---|
Molecular Formula |
C16H27O5P |
Molecular Weight |
330.36 g/mol |
IUPAC Name |
4-(6-diethoxyphosphorylhexoxy)phenol |
InChI |
InChI=1S/C16H27O5P/c1-3-20-22(18,21-4-2)14-8-6-5-7-13-19-16-11-9-15(17)10-12-16/h9-12,17H,3-8,13-14H2,1-2H3 |
InChI Key |
GOVRUDUDKKLLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCOC1=CC=C(C=C1)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


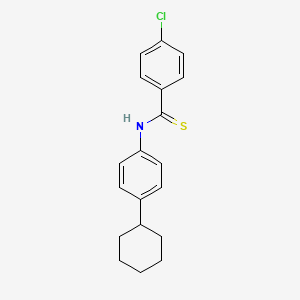
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
